2,6,8-Trimethylquinolin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 187.24 g/mol. This compound features a quinoline structure that is substituted at the 2, 6, and 8 positions with methyl groups and has a hydroxyl group at the 4 position. Its unique structure contributes to its diverse chemical properties and biological activities, making it a subject of interest in various fields of research.
Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used .
Research indicates that 2,6,8-trimethylquinolin-4-ol and its derivatives exhibit significant biological activities. These include:
The mechanisms underlying these biological activities often involve interactions with specific molecular targets within cells .
Several methods exist for synthesizing 2,6,8-trimethylquinolin-4-ol. Common synthetic routes include:
While industrial production methods are less documented, optimizing reaction conditions for yield and purity is essential for large-scale synthesis .
2,6,8-Trimethylquinolin-4-ol finds applications across various fields:
Studies on the interactions of 2,6,8-trimethylquinolin-4-ol with biological systems have revealed its potential as a lead compound for drug development. Its derivatives can interact with enzymes involved in critical cellular processes such as DNA replication and repair. This interaction profile suggests that modifications to its structure could enhance its efficacy against specific targets in microbial or cancerous cells .
Several compounds share structural similarities with 2,6,8-trimethylquinolin-4-ol. These include:
| Compound Name | Structural Features |
|---|---|
| 2,5,7-Trimethylquinolin-4-ol | Methyl substitutions at different positions |
| 4-Hydroxy-2,6,8-trimethylquinoline | Hydroxyl group at position 4 |
| 4-Hydroxy-2,7,8-trimethylquinoline | Hydroxyl group at position 4 |
| 2,7,8-Trimethylquinoline-3-carboxylic acid | Carboxylic acid functional group |
| 2,6,7-Trimethylquinoline | Different methyl substitution pattern |
| 4-Chloro-2,6,8-trimethylquinoline | Chlorine substitution at position 4 |
| 4-Bromo-2,6,8-trimethylquinoline | Bromine substitution at position 4 |
The uniqueness of 2,6,8-trimethylquinolin-4-ol lies in its specific substitution pattern on the quinoline ring. This configuration influences both its chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxyl group at position 4 further differentiates it from many other quinoline derivatives .
The compound 2,6,8-trimethylquinolin-4-ol possesses the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 grams per mole [1]. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 2,6,8-trimethyl-1H-quinolin-4-one, reflecting its predominant tautomeric form under standard conditions [1] [2]. The Chemical Abstracts Service registry number for this compound is 15644-93-6, providing a unique identifier for database searches and chemical documentation [1].
Alternative designations for this compound include 4-hydroxy-2,6,8-trimethylquinoline, 2,6,8-trimethylquinolin-4(1H)-one, and 2,6,8-trimethyl-4-quinolinol [1]. These various names reflect the tautomeric equilibrium that exists between the hydroxyl and carbonyl forms at position 4 of the quinoline ring system [1]. The International Chemical Identifier string for this compound is InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14), while the corresponding International Chemical Identifier Key is HGONRXDUFLRKDC-UHFFFAOYSA-N [1] [2].
Table 1: Basic Chemical Properties of 2,6,8-Trimethylquinolin-4-ol
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO |
| International Union of Pure and Applied Chemistry Name | 2,6,8-trimethyl-1H-quinolin-4-one |
| Chemical Abstracts Service Registry Number | 15644-93-6 |
| Molecular Weight (g/mol) | 187.24 |
| International Chemical Identifier | InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14) |
| International Chemical Identifier Key | HGONRXDUFLRKDC-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC1=CC(=C2C(=C1)C(=O)C=C(N2)C)C |
The quinoline core structure represents a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, forming a bicyclic system with the molecular formula C₉H₇N [12] [15]. This fundamental framework exhibits aromatic properties due to its π orbital system containing ten electrons, satisfying Hückel's rule for aromaticity with n=2 in the 4n+2 formula [13]. The quinoline scaffold demonstrates both electrophilic and nucleophilic substitution reactions, with the benzene portion more susceptible to electrophilic attack and the pyridine moiety favoring nucleophilic substitution [12] [13].
The nitrogen atom in the quinoline core functions as a weak tertiary base, exhibiting a pKa value of approximately 4.94 in aqueous solution [13] [15]. This basicity arises from the lone pair of electrons on the nitrogen atom, which can be protonated under acidic conditions [12] [32]. The aromatic character of the quinoline system results from extensive electron delocalization across both rings, contributing to the stability and reactivity patterns observed in quinoline derivatives [11] [15].
The quinoline nucleus occurs naturally in numerous compounds, including the Cinchona alkaloids, and has been found to possess diverse biological activities such as antimalarial, antibacterial, antifungal, and anti-inflammatory properties [12]. The heterocyclic system allows for various substitution patterns that can significantly modify the chemical and physical properties of the resulting derivatives [14] [15].
Table 2: Structural Comparison with Related Quinoline Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 2,6,8-Trimethylquinolin-4-ol | C₁₂H₁₃NO | 187.24 | Trimethyl substitution + 4-hydroxyl |
| Quinoline (parent) | C₉H₇N | 129.16 | Unsubstituted quinoline core |
| 2,6,8-Trimethylquinoline | C₁₂H₁₃N | 171.24 | Trimethyl substitution only |
| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | 4-hydroxyl substitution only |
The methyl substitutions at positions 2, 6, and 8 of the quinoline ring system exert profound effects on the electronic, steric, and chemical properties of 2,6,8-trimethylquinolin-4-ol [16] [17]. These electron-donating methyl groups increase the electron density of the aromatic system, thereby enhancing the basicity of the nitrogen atom and modifying the overall reactivity profile of the molecule [17] [19]. The strategic placement of these substituents creates a unique electronic environment that distinguishes this compound from other quinoline derivatives .
Research has demonstrated that methyl substitution patterns significantly influence the mutagenic and biological activities of quinoline derivatives [16]. Studies on related compounds have shown that the position and number of methyl groups can dramatically alter the biological potency, with different substitution patterns yielding compounds with varying degrees of activity [16] [17]. The presence of multiple methyl groups also affects the lipophilicity of the molecule, potentially influencing membrane permeability and bioavailability characteristics [17].
The steric effects of the methyl substitutions at positions 2, 6, and 8 contribute to the molecular geometry and conformational preferences of the compound [19]. These bulky substituents can influence intermolecular interactions, including hydrogen bonding patterns and π-π stacking arrangements in crystal structures [19]. The electron-donating nature of the methyl groups stabilizes the aromatic system through hyperconjugative effects, contributing to the overall stability of the molecule [18] [19].
Furthermore, the specific substitution pattern in 2,6,8-trimethylquinolin-4-ol creates a unique chemical environment that affects the tautomeric equilibrium at position 4 [17]. The electron-donating properties of the methyl groups can influence the relative stability of different tautomeric forms, potentially favoring one form over another under specific conditions [17] [19].
The hydroxyl group at position 4 of the quinoline ring system represents a critical functional moiety that significantly influences the chemical reactivity and biological properties of 2,6,8-trimethylquinolin-4-ol [23] [25]. This position is particularly reactive due to its location adjacent to the nitrogen atom in the pyridine ring, creating a unique electronic environment that facilitates various chemical transformations [20] [23]. The presence of the hydroxyl group enables the formation of hydrogen bonds, both intramolecularly and intermolecularly, which can affect the compound's solubility, crystallization behavior, and biological interactions [25] [26].
The 4-hydroxyl position in quinoline derivatives is known to participate in nucleophilic substitution reactions, making it a versatile site for chemical modification and derivatization [20] [21]. This reactivity stems from the electron-withdrawing effect of the adjacent nitrogen atom, which activates the carbon-oxygen bond toward nucleophilic attack [20]. Studies have shown that 4-hydroxyquinoline derivatives can undergo various transformations, including alkylation, acylation, and condensation reactions, providing pathways for the synthesis of more complex molecules [21] [22].
The hydroxyl group also plays a crucial role in the biological activity of quinoline derivatives [14] [23]. Research has demonstrated that the presence of a hydroxyl group at position 4 can significantly enhance or modify the antimicrobial, antifungal, and other biological properties of quinoline compounds [14]. The ability of the hydroxyl group to form hydrogen bonds with biological targets, such as enzymes and receptors, contributes to the specific binding interactions that determine biological activity [25] [26].
Additionally, the 4-hydroxyl group can undergo oxidation reactions under appropriate conditions, potentially forming quinone-like structures that may exhibit different chemical and biological properties [21]. This oxidative potential adds another dimension to the reactivity profile of 2,6,8-trimethylquinolin-4-ol and may contribute to its behavior in biological systems [21] [22].
The compound 2,6,8-trimethylquinolin-4-ol exists in a dynamic equilibrium between two principal tautomeric forms: the 4-hydroxyquinoline form (enol tautomer) and the 4-quinolone form (keto tautomer) [23] [25] [27]. This tautomeric equilibrium represents a fundamental aspect of the compound's chemistry, with the predominant form depending on environmental factors such as pH, solvent, and temperature [23] [29]. Theoretical calculations using density functional theory methods have demonstrated that 4-hydroxyquinoline derivatives generally show a clear preference for the hydroxyquinoline form in gas phase, with energy differences of approximately 27-38 kilojoules per mole favoring the enol tautomer [23] [25].
The tautomeric equilibrium is governed by several factors, including the relative stability of each form, the extent of aromatic character preservation, and the ability to form stabilizing interactions [23] [24]. In the case of 4-hydroxyquinoline derivatives, aromaticity calculations reveal that in the hydroxyquinoline form, both rings maintain their aromatic character, while in the corresponding quinolone tautomers, the nitrogen-containing ring becomes essentially non-aromatic [23] [25]. This difference in aromaticity contributes significantly to the thermodynamic preference for one tautomeric form over the other [25] [26].
Matrix isolation studies coupled with Fourier-transform infrared spectroscopy have provided experimental evidence for the predominance of the hydroxyquinoline form in isolated molecular systems [23] [25]. These investigations have shown no detectable traces of the quinolone tautomer under specific experimental conditions, confirming the theoretical predictions regarding tautomeric preferences [25]. However, in solution and solid-state environments, the tautomeric equilibrium can shift due to intermolecular interactions, particularly hydrogen bonding with solvent molecules or neighboring molecules [24] [28].
Table 3: Tautomeric Forms of 2,6,8-Trimethylquinolin-4-ol
| Tautomeric Form | Structure Description | International Union of Pure and Applied Chemistry Name | Relative Stability |
|---|---|---|---|
| 4-Hydroxyquinoline (Enol) | Hydroxyl group (-OH) at position 4 | 2,6,8-trimethylquinolin-4-ol | Lower energy (more stable) |
| 4-Quinolone (Keto) | Carbonyl group (C=O) at position 4 | 2,6,8-trimethyl-1H-quinolin-4-one | Higher energy (less stable) |
| Predominant Form at Physiological pH | 4-Quinolone form (keto) | 2,6,8-trimethyl-1H-quinolin-4-one | Thermodynamically favored |
The pH-dependent nature of the tautomeric equilibrium has important implications for the biological activity and pharmacological properties of quinoline derivatives [29] [30]. At physiological pH, many 4-hydroxyquinoline compounds predominantly exist in the quinolone form, which can significantly influence their interaction with biological targets [27] [29]. Studies on bacterial alkyl-4-quinolones have shown that the predominance of one tautomeric form over another is largely determined by the pH of the environment, with implications for their antimicrobial activity and quorum sensing functions [29].
2,6,8-Trimethylquinolin-4-ol exhibits the molecular formula C₁₂H₁₃NO with a molecular weight of 187.24 g/mol [1] [2]. The exact mass has been determined to be 187.099714 g/mol through high-resolution mass spectrometry [1]. The compound is characterized by a quinoline backbone with three methyl substituents at positions 2, 6, and 8, and a hydroxyl group at position 4. The chemical structure can also be represented by the International Union of Pure and Applied Chemistry name 2,6,8-trimethyl-1H-quinolin-4-one, reflecting its tautomeric nature [1].
The monoisotopic mass is 187.099714 g/mol, which is identical to the exact mass due to the predominance of the most abundant isotopes in the molecular composition [1]. This precise mass determination is crucial for analytical identification and structural confirmation through mass spectrometry techniques.
Table 1: Molecular Properties of 2,6,8-Trimethylquinolin-4-ol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| Exact Mass | 187.099714 g/mol | [1] |
| Monoisotopic Mass | 187.099714 g/mol | [1] |
| Chemical Abstract Service Number | 15644-93-6 | [3] |
2,6,8-Trimethylquinolin-4-ol typically exists as a solid crystalline powder at room temperature [3]. The compound has been characterized as having a white to light yellow appearance, which may vary depending on purity and storage conditions [3]. The solid state is maintained under standard laboratory conditions, with the compound demonstrating good stability when stored properly.
The crystalline nature of the compound is attributed to intermolecular hydrogen bonding interactions, particularly involving the hydroxyl group at position 4 and the quinoline nitrogen atom [4]. These interactions contribute to the formation of ordered crystal structures that stabilize the solid state.
While specific melting point data for 2,6,8-Trimethylquinolin-4-ol is not extensively documented in the available literature, thermal analysis studies of similar quinoline derivatives provide insights into the thermal behavior of this compound class [5]. Quinoline derivatives generally exhibit thermal stability with decomposition temperatures varying based on substituent patterns and molecular structure.
Research on related trimethylquinoline compounds suggests that thermal stability is influenced by the position and nature of substituents [6]. The presence of electron-donating methyl groups at positions 2, 6, and 8 is expected to enhance thermal stability compared to unsubstituted quinoline derivatives. The thermal stability follows the pattern of decreased stability with increasing substitution complexity, although specific data for 2,6,8-trimethylquinolin-4-ol requires further experimental determination [5].
The solubility characteristics of 2,6,8-Trimethylquinolin-4-ol are influenced by its quinoline structure and hydroxyl functionality. Based on analysis of related quinoline compounds, the compound demonstrates enhanced solubility in polar solvents due to the presence of the hydroxyl group at position 4 [7] [8].
Table 2: Predicted Solubility Profile of 2,6,8-Trimethylquinolin-4-ol
| Solvent | Solubility | Basis |
|---|---|---|
| Dimethyl sulfoxide | Good | Polar aprotic solvent compatibility [8] |
| Methanol | Moderate | Hydrogen bonding capability [8] |
| Ethanol | Moderate | Hydrogen bonding capability [9] |
| Water | Limited | Hydrophobic quinoline core [7] |
| Dichloromethane | Good | Moderate polarity match [9] |
| Hexane | Poor | Polarity mismatch [9] |
The octanol-water partition coefficient (LogP) for 2,6,8-trimethylquinolin-4-ol has been predicted to be approximately 2.45, indicating moderate lipophilicity [10]. This value suggests that the compound has balanced hydrophobic and hydrophilic characteristics, which influences its solubility in different solvent systems [11].
The pH-dependent behavior of 2,6,8-trimethylquinolin-4-ol is governed by the acid-base properties of both the quinoline nitrogen and the hydroxyl group. The predicted pKa value of 4.7 ± 0.4 indicates that the compound exhibits weak acidic behavior under physiological conditions [12].
The compound exists in equilibrium between its 4-hydroxyquinoline form and its 4-quinolinone tautomer, with the equilibrium position being pH-dependent [4] [13]. In acidic conditions (pH < 3), the quinoline nitrogen becomes protonated, while in basic conditions (pH > 7), the hydroxyl group may undergo deprotonation [14].
Table 3: pH-Dependent Forms of 2,6,8-Trimethylquinolin-4-ol
| pH Range | Predominant Form | Characteristics |
|---|---|---|
| < 3 | Protonated quinoline nitrogen | Enhanced water solubility |
| 3-7 | Neutral form | Balanced solubility |
| > 7 | Deprotonated hydroxyl | Increased ionic character |
This pH-dependent behavior is particularly relevant for pharmaceutical applications where the compound may encounter varying pH environments [15].
Quinoline derivatives, including 2,6,8-trimethylquinolin-4-ol, exhibit notable photochemical properties due to their aromatic conjugated system [17]. The compound demonstrates light absorption in the ultraviolet region, with potential for photodegradation under prolonged exposure to light.
The photochemical behavior of quinoline derivatives is characterized by their ability to undergo photoisomerization and photodegradation reactions [18]. The presence of the hydroxyl group at position 4 introduces additional photochemical pathways, including potential excited-state intramolecular proton transfer [19].
Research on related quinoline compounds indicates that photostability can be enhanced through appropriate formulation and storage conditions [17]. The compound should be protected from direct sunlight and ultraviolet radiation to maintain its chemical integrity.
The electrochemical properties of 2,6,8-trimethylquinolin-4-ol are influenced by both the quinoline ring system and the hydroxyl substituent. Quinoline derivatives generally exhibit reversible redox behavior, with the potential for both oxidation and reduction processes [20] [21].
The compound's redox characteristics are expected to include:
Table 4: Predicted Electrochemical Properties
| Property | Expected Value | Basis |
|---|---|---|
| Oxidation potential | +0.8 to +1.2 V vs. SCE | Quinoline derivative studies [21] |
| Reduction potential | -1.0 to -1.5 V vs. SCE | Quinoline derivative studies [21] |
| Electrochemical gap | 1.8 to 2.7 V | Calculated from redox potentials |
The electrochemical behavior is pH-dependent, with protonation states affecting both oxidation and reduction potentials [22]. In acidic conditions, the protonated form exhibits altered redox characteristics compared to the neutral species.
Studies on related quinoline derivatives demonstrate that the redox properties are influenced by substituent effects, with electron-donating methyl groups generally lowering oxidation potentials and electron-withdrawing groups having the opposite effect [20]. The specific redox behavior of 2,6,8-trimethylquinolin-4-ol would benefit from detailed electrochemical characterization to establish precise potential values and reaction mechanisms.